molecular formula C11H14F2N2O B2768245 N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide CAS No. 2093848-68-9

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide

Cat. No.: B2768245
CAS No.: 2093848-68-9
M. Wt: 228.243
InChI Key: ZSIILOQOVWABGG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a cyclopentyl ring, and a difluorocyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide typically involves the reaction of cyclopentylamine with a difluorocyclopropane carboxylic acid derivative. The cyanomethyl group is introduced through a subsequent reaction with a cyanomethylating agent. Common reagents used in these reactions include alkyl cyanoacetates and cyanomethyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethyl derivatives and difluorocyclopropane-containing molecules. Examples are cyanomethyl pyridinium salts and N-(cyanomethyl)isoquinolinium salts .

Uniqueness

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2,2-difluorocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)7-9(11)10(16)15(6-5-14)8-3-1-2-4-8/h8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIILOQOVWABGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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